Cas no 1804670-25-4 (3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine)

3-ブロモ-2-(ジフルオロメチル)-6-ヨード-5-(トリフルオロメチル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、医農薬品中間体としての応用が期待される化合物です。特徴的な構造として、ピリジン環上の3位に臭素、2位にジフルオロメチル基、6位にヨウ素、5位にトリフルオロメチル基が選択的に導入されており、この多置換パターンが分子の電子特性や立体効果にユニークな影響を与えます。特に複数のハロゲン原子を有することから、パラジウムカップリング反応などのクロスカップリング反応における優れた反応性が注目されます。さらに、フッ素原子の導入により脂溶性の向上や代謝安定性の増加が期待でき、創薬化学分野での活用が可能です。

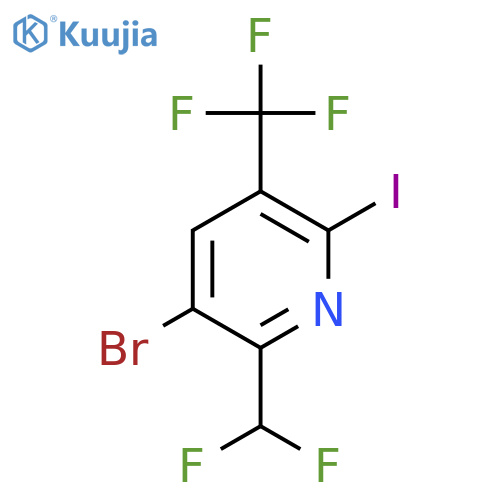

1804670-25-4 structure

商品名:3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine

CAS番号:1804670-25-4

MF:C7H2BrF5IN

メガワット:401.897970676422

CID:4862684

3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H2BrF5IN/c8-3-1-2(7(11,12)13)6(14)15-4(3)5(9)10/h1,5H

- InChIKey: NMMWXWGELOBFOF-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)(F)F)C=C(C(C(F)F)=N1)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 224

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058253-1g |

3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine |

1804670-25-4 | 97% | 1g |

$1,564.50 | 2022-04-01 |

3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1804670-25-4 (3-Bromo-2-(difluoromethyl)-6-iodo-5-(trifluoromethyl)pyridine) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2039-76-1(3-Acetylphenanthrene)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬